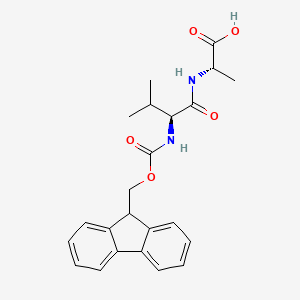

Fmoc-Val-Ala-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-13(2)20(21(26)24-14(3)22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t14-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZMZNLKVKGMJS-XOBRGWDASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-Val-Ala-OH: A Technical Guide for Researchers and Drug Development Professionals

Introduction: N-α-(9-Fluorenylmethoxycarbonyl)-L-valyl-L-alanine, commonly abbreviated as Fmoc-Val-Ala-OH, is a crucial dipeptide building block in modern synthetic chemistry. Its primary applications lie in the fields of peptide synthesis and the development of targeted therapeutics, most notably antibody-drug conjugates (ADCs). The Fmoc protecting group on the N-terminus allows for orthogonal deprotection strategies, making it highly compatible with standard solid-phase peptide synthesis (SPPS) protocols. Furthermore, the Valine-Alanine dipeptide sequence serves as a specific cleavage site for certain intracellular proteases, such as Cathepsin B, which is often overexpressed in tumor cells. This property makes this compound an integral component of cleavable linkers in ADCs, enabling the targeted release of cytotoxic payloads within cancer cells.[][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Core Chemical Properties

This compound is a white to off-white solid with the chemical formula C₂₃H₂₆N₂O₅.[2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₆N₂O₅ | [2][3] |

| Molecular Weight | 410.46 g/mol | |

| Exact Mass | 410.18417193 Da | |

| Melting Point | 217–219 °C | |

| Appearance | White to off-white solid | |

| Solubility | Slightly soluble in DMF and DMSO. Soluble in water. | |

| Purity (typical) | ≥95% | |

| Storage Conditions | 2–8°C |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound (Generalized)

-

Activation of Fmoc-Val-OH:

-

Dissolve Fmoc-Val-OH (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Stir the mixture at 0°C for 30 minutes to form the activated ester.

-

-

Coupling Reaction:

-

In a separate flask, dissolve alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1 equivalent) in DMF and add a base, such as diisopropylethylamine (DIPEA) (1.1 equivalents), to neutralize the salt.

-

Add the pre-activated Fmoc-Val-OH solution to the alanine methyl ester solution.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Ester Hydrolysis:

-

Once the reaction is complete, filter off any precipitated urea byproduct (if DCC was used).

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude Fmoc-Val-Ala-OMe.

-

Dissolve the crude dipeptide ester in a mixture of methanol and water.

-

Add 1 M NaOH (1.5 equivalents) and stir at room temperature for 1-2 hours until the ester is fully hydrolyzed.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude this compound.

-

Purification Protocol

Purification of this compound is typically achieved by recrystallization or column chromatography.

-

Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane or toluene.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed, using a gradient of methanol in dichloromethane as the eluent. The purity of the final product should be assessed by HPLC.

Analytical Characterization

Detailed analytical data such as ¹H NMR, ¹³C NMR, and mass spectra for this compound are often proprietary to commercial suppliers and not always publicly available. However, a certificate of analysis with this information can typically be requested from the supplier. The expected characterization would confirm the presence of the Fmoc, valine, and alanine moieties.

Applications in Peptide Synthesis and Antibody-Drug Conjugates

This compound is a versatile building block for the synthesis of more complex peptides using Fmoc-based solid-phase peptide synthesis (SPPS). Its most prominent application, however, is in the construction of cleavable linkers for ADCs.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be coupled to a resin-bound amino acid or peptide. The general cycle involves:

-

Deprotection: The Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine in DMF.

-

Activation and Coupling: The carboxylic acid of this compound is activated in situ using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA). This activated dipeptide is then added to the resin to form a new peptide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated to elongate the peptide chain.

Application as a Cleavable Linker in ADCs

The Val-Ala dipeptide sequence is a substrate for the lysosomal protease Cathepsin B. This enzyme is often found in higher concentrations inside tumor cells. In the context of an ADC, the this compound moiety is typically part of a larger linker structure that connects a monoclonal antibody to a cytotoxic drug.

The mechanism of action involves:

-

ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized into the cell, eventually reaching the lysosome.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the valine and alanine residues of the linker.

-

Drug Release: This cleavage event initiates the release of the cytotoxic payload from the antibody, allowing it to exert its cell-killing effect.

The Val-Ala linker has been shown to be highly stable in human plasma and allows for a high drug-to-antibody ratio (DAR) with limited aggregation, making it a favorable choice for the development of potent and soluble ADCs.

Visualizations

Synthesis and Application Workflow of this compound

Caption: Workflow for the synthesis and application of this compound.

Mechanism of Drug Release from a Val-Ala Linker-Based ADC

Caption: Mechanism of action of a Val-Ala linker in an ADC.

References

Fmoc-Val-Ala-OH: A Technical Guide for Researchers in Drug Development

CAS Number: 150114-97-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Val-Ala-OH is a protected dipeptide composed of L-valine and L-alanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the N-terminus. This molecule is a critical building block in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its core utility lies in its incorporation as a cleavable linker, which is designed to be stable in systemic circulation but susceptible to enzymatic cleavage within the target cell's lysosomal compartment. This targeted release of a cytotoxic payload is a cornerstone of modern ADC design, aiming to enhance therapeutic efficacy while minimizing off-target toxicity. The Val-Ala dipeptide sequence is specifically recognized and cleaved by proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[1][2][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₆N₂O₅ | [4] |

| Molecular Weight | 410.46 g/mol | [4] |

| Appearance | White to off-white solid/powder or crystals | |

| Melting Point | 217–219 °C | |

| Purity | Typically ≥95% | |

| Solubility | Slightly soluble in DMF and DMSO; ≥ 100 mg/mL in DMSO | |

| Storage Conditions | 2–8 °C for long-term storage |

Core Applications in Drug Development

This compound serves two primary roles in the synthesis of complex biomolecules for therapeutic applications:

-

Solid-Phase Peptide Synthesis (SPPS): As an Fmoc-protected dipeptide, it is a ready-to-use building block for the synthesis of peptides containing the Val-Ala sequence. The Fmoc group provides a temporary N-terminal protection that can be removed under mild basic conditions, allowing for the stepwise elongation of the peptide chain.

-

Antibody-Drug Conjugate (ADC) Linker Synthesis: This is the most prominent application of this compound. It forms the core of a cathepsin B-cleavable linker. The dipeptide is typically attached to a self-immolative spacer, such as p-aminobenzyl alcohol (PAB), which in turn is connected to a cytotoxic payload.

Signaling Pathway and Mechanism of Action

The therapeutic efficacy of an ADC utilizing a Val-Ala linker is contingent on a series of events that culminate in the targeted release of the cytotoxic payload within the cancer cell. This process involves the endocytic pathway and subsequent lysosomal degradation.

Caption: Mechanism of Action of a Val-Ala Linker-based ADC.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of an ADC linker and the subsequent evaluation of its enzymatic cleavage.

Protocol 1: Solid-Phase Synthesis of a Val-Ala-PABC Linker

This protocol describes the manual solid-phase synthesis of a Val-Ala-PABC linker on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials:

-

Rink Amide resin

-

This compound

-

Fmoc-PAB-OH (Fmoc-p-aminobenzyl alcohol)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

-

Fmoc Deprotection (Resin):

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Coupling of Fmoc-PAB-OH:

-

In a separate vial, dissolve Fmoc-PAB-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

-

Wash the resin as in step 2.

-

-

Fmoc Deprotection (PAB): Repeat step 2.

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated dipeptide solution to the resin and shake for 2-4 hours at room temperature.

-

Monitor the coupling reaction with a Kaiser test.

-

Wash the resin as in step 2.

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification: Purify the crude Val-Ala-PABC-NH₂ by reverse-phase HPLC.

Caption: Workflow for Solid-Phase Synthesis of Val-Ala-PABC Linker.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This protocol describes a fluorometric assay to evaluate the cleavage of a Val-Ala linker conjugated to a fluorophore by recombinant human Cathepsin B.

Materials:

-

Recombinant Human Cathepsin B

-

Val-Ala-PABC-fluorophore substrate (e.g., conjugated to AMC or another fluorogenic molecule)

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

-

Cathepsin B Inhibitor (e.g., CA-074) for negative control

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and Activation Buffer.

-

Dilute the Val-Ala-PABC-fluorophore substrate to the desired concentration in Assay Buffer.

-

Activate Cathepsin B by incubating it in Activation Buffer for 15 minutes at room temperature.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: 50 µL of activated Cathepsin B solution + 50 µL of substrate solution.

-

Negative Control Wells: 50 µL of pre-incubated (15 min at RT) activated Cathepsin B and inhibitor solution + 50 µL of substrate solution.

-

Blank (Substrate Only) Wells: 50 µL of Activation Buffer + 50 µL of substrate solution.

-

Enzyme Only Wells: 50 µL of activated Cathepsin B solution + 50 µL of Assay Buffer.

-

-

Incubation: Incubate the plate at 37°C. For a kinetic assay, immediately place the plate in a pre-warmed fluorescence plate reader. For an endpoint assay, incubate for a predetermined time (e.g., 30, 60, or 120 minutes).

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

For a kinetic assay, record measurements every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (Blank wells) from all other readings.

-

For an endpoint assay, compare the fluorescence in the test wells to the negative control.

-

For a kinetic assay, plot fluorescence intensity versus time. The initial rate of the reaction is the slope of the linear portion of the curve.

-

Caption: Workflow for In Vitro Cathepsin B Cleavage Assay.

Conclusion

This compound is a valuable and versatile dipeptide building block for the development of advanced biotherapeutics, particularly ADCs. Its well-defined physicochemical properties and its specific susceptibility to cleavage by lysosomal proteases like Cathepsin B make it an ideal component for constructing linkers that enable targeted drug delivery. The experimental protocols provided in this guide offer a foundation for the synthesis and evaluation of Val-Ala-containing linkers, empowering researchers to harness the potential of this key molecule in the design of next-generation targeted therapies.

References

Navigating the Solubility of Fmoc-Val-Ala-OH in DMSO and DMF: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the solubility of peptide linkers like Fmoc-Val-Ala-OH is critical for the successful design and synthesis of antibody-drug conjugates (ADCs) and other peptide-based therapeutics. This guide provides a comprehensive overview of the solubility of Nα-(9-Fluorenylmethoxycarbonyl)-L-valyl-L-alanine (this compound) in two common organic solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and offers a detailed protocol for its determination.

This compound is a dipeptide derivative frequently employed as a cleavable linker in the construction of ADCs.[1] Its enzymatic lability within the lysosomal compartment of cancer cells allows for the targeted release of cytotoxic payloads. The efficiency of the synthesis and purification processes involving this linker is highly dependent on its solubility in appropriate solvents.

Quantitative Solubility Data

Precise quantitative data for the solubility of this compound can be challenging to find in the public domain, with some sources providing qualitative descriptions. The following table summarizes the available information.

| Solvent | Reported Solubility | Molar Concentration (if applicable) | Source |

| DMSO | ≥ 100 mg/mL (saturation not reached) | ≥ 243.63 mM | [2][3] |

| DMF | Slightly soluble | Not specified | [1] |

It is important to note that "slightly soluble" is a qualitative term and the actual solubility in DMF would need to be experimentally determined for specific applications. The solubility in DMSO is noted to be high, though the upper limit has not been defined in the available literature.[2]

Experimental Protocol for Solubility Determination

To obtain precise and reproducible solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a peptide in a given solvent.

Objective: To determine the saturation solubility of this compound in DMSO and DMF at a controlled temperature.

Materials:

-

This compound (powder)

-

Anhydrous DMSO

-

Anhydrous DMF

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Stock Solutions:

-

Accurately weigh a known amount of this compound.

-

Prepare a series of standard solutions of known concentrations in the chosen solvent (DMSO or DMF) for HPLC calibration.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of the solvent (DMSO or DMF) in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification by HPLC:

-

Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Inject the diluted sample and the standard solutions into the HPLC system.

-

Analyze the chromatograms and determine the concentration of this compound in the saturated solution by comparing the peak area with the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or Molarity (M) using the determined concentration and the dilution factor.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood, especially when handling DMSO and DMF.

-

Consult the Safety Data Sheet (SDS) for this compound, DMSO, and DMF before starting the experiment.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

By following this detailed guide, researchers can confidently assess the solubility of this compound in DMSO and DMF, enabling more efficient and predictable outcomes in their peptide synthesis and drug development endeavors.

References

A Technical Guide to Fmoc-Val-Ala-OH: Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-alanine, commonly known as Fmoc-Val-Ala-OH, is a pivotal dipeptide derivative widely utilized in synthetic organic chemistry. Its primary applications lie in Solid-Phase Peptide Synthesis (SPPS) as a building block and in the construction of Antibody-Drug Conjugates (ADCs) as a cleavable linker.[1] This guide provides an in-depth overview of its key physicochemical properties, a detailed protocol for melting point determination, and a workflow diagram illustrating its application in SPPS.

Physicochemical Properties

This compound is a white to off-white solid, which may also appear as a powder or crystalline material.[1][2][3] A comprehensive summary of its key quantitative data is presented below.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder/crystals | [1] |

| Melting Point | 217–219 °C | |

| Molecular Formula | C₂₃H₂₆N₂O₅ | |

| Molecular Weight | 410.46 g/mol | |

| Solubility | Slightly soluble in DMF and DMSO. Soluble in DMSO at ≥ 100 mg/mL. | |

| Storage Temperature | 2–8 °C or -20 °C | |

| Purity (Assay) | ≥95% |

Experimental Protocols

Determination of Melting Point via the Capillary Method

The melting point of a pure crystalline solid is a sharp, characteristic physical property used for identification and purity assessment. A depressed and broadened melting range typically indicates the presence of impurities. The following protocol outlines a standard procedure for determining the melting point of this compound using a modern melting point apparatus.

Materials and Equipment:

-

This compound sample (finely powdered and completely dry)

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Long glass tube or PVC pipe (for packing)

Procedure:

-

Sample Preparation:

-

Place a small amount of the this compound powder onto a clean, dry surface.

-

Gently jab the open end of a capillary tube into the powder pile. A small amount of solid should enter the tube.

-

Invert the tube (sealed end down) and tap it gently on a hard surface to cause the solid to fall to the bottom.

-

To pack the sample tightly, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a 1-meter glass tube) onto the benchtop. The bouncing action will compact the powder.

-

Repeat until a packed column of 2-3 mm height is achieved at the bottom of the capillary tube. Consistent sample height is crucial for reproducible results.

-

-

Instrument Setup:

-

Ensure the melting point apparatus is clean and calibrated.

-

Set the starting temperature to approximately 5-10°C below the expected melting point of 217°C.

-

Set the heating rate (ramp rate). For a precise measurement, a slow rate of 1-2°C per minute is recommended.

-

-

Measurement:

-

Carefully insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Begin heating the block.

-

Observe the sample closely through the magnifying viewport.

-

Record the temperature at which the first droplet of liquid is observed. This is the start of the melting range.

-

Continue heating and observing. Record the temperature at which the last solid particle melts, resulting in a completely clear liquid. This is the end of the melting range (the clear point).

-

-

Post-Measurement:

-

Allow the apparatus to cool significantly (at least 20°C below the melting point) before performing another measurement.

-

Use a fresh sample in a new capillary tube for each subsequent trial to ensure accuracy.

-

Application Workflow

This compound is a key reagent in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group protects the N-terminus of the dipeptide, allowing its C-terminal carboxyl group to couple to the free amine of a growing peptide chain attached to a solid resin. The workflow below illustrates a single cycle of peptide elongation using a generic Fmoc-amino acid, which is directly applicable to the use of this compound.

Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

This cycle of deprotection, coupling, and washing is repeated with different Fmoc-protected amino acids to assemble a peptide of the desired sequence. This compound can be incorporated as a dipeptide unit in a single coupling step.

References

The Cornerstone of Dipeptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutics.[1][2] Its widespread adoption stems from its unique base-lability, which enables an orthogonal protection strategy with acid-labile side-chain protecting groups.[1][3] This approach, known as Fmoc/tBu chemistry, utilizes milder reaction conditions compared to the older Boc/Bzl strategy, thereby enhancing the stability of sensitive peptide sequences and simplifying the synthesis process.[1] This guide provides a comprehensive overview of the Fmoc protecting group in the context of dipeptide synthesis, detailing its core principles, experimental protocols, and quantitative data.

Core Principles of Fmoc-Based Dipeptide Synthesis

Fmoc-based solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The synthesis of a dipeptide requires one full cycle of deprotection, activation, and coupling.

Key Components:

-

Solid Support (Resin): The synthesis begins on an inert solid support, typically polystyrene beads functionalized with a linker. The choice of resin (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide) dictates the C-terminal functionality of the final dipeptide.

-

Nα-Fmoc Protection: The α-amino group of each amino acid is protected by the base-labile Fmoc group. This prevents self-polymerization and ensures sequential addition.

-

Side-Chain Protection: Reactive side chains of certain amino acids are protected by acid-labile groups (e.g., tBu, Boc, Trt) to prevent unwanted side reactions during synthesis. These protecting groups are stable to the basic conditions used for Fmoc removal.

The synthesis proceeds through a cycle of three main steps:

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).

-

Activation and Coupling: The incoming Fmoc-protected amino acid is activated at its carboxyl group by a coupling reagent (e.g., HCTU, HATU) and then coupled to the free amine of the resin-bound amino acid.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring high purity of the growing peptide chain.

Quantitative Data in Fmoc Chemistry

The efficiency of each step is critical for the overall success of the synthesis. The following tables summarize key quantitative data.

| Parameter | Condition / Value | Significance | Reference(s) |

| Nα-Deprotection | |||

| Reagent | 20% (v/v) Piperidine in DMF | Standard and effective for complete Fmoc removal. | |

| Deprotection Time | 5 - 20 minutes | Shorter times can be effective, but longer times ensure complete removal, especially for sterically hindered amino acids. | |

| Half-life of Fmoc in 20% Piperidine/DMF | ~6 seconds | Demonstrates the rapid nature of the deprotection reaction. | |

| Coupling | |||

| Coupling Reagents | HCTU, HATU, DIC/Oxyma | High efficiency and low racemization. | |

| Coupling Time | 30 minutes - 2 hours | Dependent on the specific amino acids and coupling reagents used. | |

| Typical Coupling Yield | >99% | Essential for the synthesis of high-purity peptides. | |

| Monitoring | |||

| UV Absorbance of Dibenzofulvene-piperidine adduct | λmax ≈ 301 nm | Allows for quantitative monitoring of Fmoc deprotection. | |

| Molar Extinction Coefficient (ε) at 301 nm | ~7800 M⁻¹cm⁻¹ | Used to calculate the loading of the first amino acid on the resin. |

Table 1: Key Quantitative Parameters in Fmoc-SPPS.

| Base | Concentration | Solvent | Deprotection Time | Significance | Reference(s) |

| Piperidine | 20% (v/v) | DMF | 2 x 5-10 min | The most common and standard condition. | |

| Piperazine / DBU | 5% / 1% (+1% formic acid) | DMF | Not specified | An alternative to piperidine, avoiding its controlled substance status. | |

| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Similar to Piperidine | Offers similar efficiency to piperidine. | |

| Dipropylamine (DPA) | 25% (v/v) | DMF | Not specified | Can reduce aspartimide formation. | |

| Diethylamine (DEA) | 10% (v/v) | DMA | 120 min | Slower deprotection, may be useful in specific cases. |

Table 2: Common Fmoc Deprotection Cocktails.

Experimental Protocols

The following are detailed protocols for the manual synthesis of a dipeptide on a solid support.

Protocol 1: Resin Swelling

-

Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis) and place it into a fritted syringe or a dedicated reaction vessel.

-

Add sufficient DMF (approximately 10-15 mL per gram of resin) to cover the resin completely.

-

Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.

-

After swelling, drain the DMF.

Protocol 2: First Amino Acid Coupling (Loading)

This protocol assumes the use of a pre-loaded resin is not being performed.

-

Dissolve the first Fmoc-protected amino acid (5 equivalents relative to resin loading) and an activating agent like HCTU (4.5 equivalents) in DMF.

-

Add a base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (10 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 3: Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 4: Second Amino Acid Coupling

-

In a separate vial, dissolve the second Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HCTU (2.9-4.5 equivalents) in DMF.

-

Add a base like DIPEA or collidine (6-10 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin-bound amino acid.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 5: Cleavage and Final Deprotection

-

After the final washing step, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved dipeptide.

-

Precipitate the crude dipeptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated dipeptide by centrifugation and wash with cold ether.

-

Dry the purified dipeptide under vacuum.

Visualizing the Chemistry: Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations and the overall workflow in Fmoc-based dipeptide synthesis.

Caption: Mechanism of Fmoc protection of an amino acid.

References

The Role of Val-Ala Dipeptide in Peptide Synthesis: A Technical Guide

Abstract: The Val-Ala (L-valyl-L-alanine) dipeptide, a fundamental building block in protein biochemistry, has emerged as a critical component in advanced therapeutic design, most notably in the field of Antibody-Drug Conjugates (ADCs). Its primary role extends beyond being a simple structural unit; it functions as a highly specific, protease-cleavable linker, enabling targeted payload delivery to diseased cells. This technical guide provides an in-depth exploration of the Val-Ala dipeptide, detailing its chemical properties, its pivotal function in peptide synthesis—particularly as an ADC linker—and the methodologies for its incorporation into complex biomolecules.

Introduction to Val-Ala Dipeptide

Val-Ala is a dipeptide composed of two proteinogenic amino acids, L-valine and L-alanine, joined by a peptide bond. As an incomplete breakdown product of protein catabolism, it is a naturally occurring metabolite.[1] In the context of synthetic peptide chemistry, its unique properties are harnessed for specific applications in drug development.

Chemical Properties

The Val-Ala dipeptide's structure and characteristics are fundamental to its function. Its molecular formula is C8H16N2O3 with an average molecular weight of 188.227 g/mol .[1] A key characteristic of the Val-Ala linker is its relatively low hydrophobicity compared to other dipeptide linkers, such as Val-Cit (valine-citrulline).[2][3] This property is advantageous in the synthesis of ADCs, as it helps to mitigate issues with aggregation, especially when conjugating hydrophobic payloads or aiming for a high drug-to-antibody ratio (DAR).[3]

Core Function: The Protease-Cleavable Linker in ADCs

The most significant application of the Val-Ala dipeptide in modern peptide synthesis is its use as a cleavable linker in Antibody-Drug Conjugates. ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the drug is a critical component that dictates the ADC's stability and efficacy.

Mechanism of Action

Dipeptide linkers like Val-Ala are engineered to be stable in systemic circulation but are selectively cleaved by proteases that are highly expressed within the lysosomes of target cells, such as Cathepsin B. The mechanism unfolds as follows:

-

Binding and Internalization: An ADC binds to a specific antigen on the surface of a tumor cell and is internalized into an endosome.

-

Lysosomal Trafficking: The endosome fuses with a lysosome, exposing the ADC to the lysosome's acidic environment (pH 4.5-5.5) and its array of hydrolytic enzymes.

-

Enzymatic Cleavage: Cathepsin B, a cysteine protease abundant in the lysosome, recognizes and cleaves the peptide bond between the valine and alanine residues.

-

Payload Release: This cleavage initiates the release of the cytotoxic payload. Often, a self-immolative spacer, such as para-aminobenzyl carbamate (PABC), is placed between the dipeptide and the drug. Once the dipeptide is cleaved, the PABC spacer spontaneously decomposes, liberating the unmodified, active drug inside the cancer cell to exert its cytotoxic effect.

Synthesis of Peptides Incorporating Val-Ala

The incorporation of a Val-Ala dipeptide into a larger peptide or its attachment to a linker-payload moiety is typically achieved through Solid-Phase Peptide Synthesis (SPPS). SPPS allows for the efficient and controlled assembly of peptide chains on an insoluble polymer resin.

Principles of Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support. The synthesis generally proceeds from the C-terminus to the N-terminus. The core of the process is a cycle of two key steps:

-

Deprotection: Removal of a temporary protecting group from the N-terminus of the resin-bound peptide.

-

Coupling: Formation of a peptide bond between the newly freed N-terminus and the activated carboxyl group of the next amino acid.

This cycle is repeated until the desired peptide sequence is assembled, after which the completed peptide is cleaved from the resin.

Experimental Protocols

The following is a generalized protocol for the manual synthesis of a peptide containing a Val-Ala sequence using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

General Protocol for SPPS

Materials:

-

Resin: Rink Amide or 2-Chlorotrityl Chloride resin.

-

Amino Acids: Fmoc-Ala-OH, Fmoc-Val-OH, and other required Fmoc-protected amino acids.

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), N,N-Diisopropylethylamine (DIPEA).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Procedure:

-

Resin Preparation: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

First Amino Acid Loading (if starting from scratch):

-

Dissolve the first Fmoc-amino acid (e.g., Fmoc-Ala-OH) and an activating agent (e.g., HBTU/DIPEA) in DMF.

-

Add the solution to the swollen resin and agitate for 1-2 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes, drain, and repeat with fresh solution for another 10-15 minutes.

-

Wash the resin extensively with DMF and DCM to remove all traces of piperidine.

-

-

Amino Acid Coupling (for Valine):

-

In a separate vial, pre-activate Fmoc-Val-OH (3-4 equivalents) with HBTU/HATU (3-4 eq.) and DIPEA (6-8 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected, resin-bound peptide.

-

Agitate for 1-2 hours at room temperature.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter to separate the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide with cold diethyl ether, centrifuge, and lyophilize.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Comparative Analysis of Dipeptide Linkers

The choice of dipeptide linker significantly impacts the physicochemical properties of an ADC. While Val-Cit is a clinically validated and widely used linker, Val-Ala offers specific advantages, primarily related to its lower hydrophobicity.

Impact on ADC Physicochemical Properties

Increased hydrophobicity in an ADC can lead to aggregation, reduced thermal stability, and accelerated in vivo clearance. The Val-Ala linker can mitigate these effects. For instance, studies have shown that when using highly lipophilic payloads, a Val-Ala linker can enable a high drug-to-antibody ratio (e.g., DAR of 7.4) without causing the significant aggregation observed with a corresponding Val-Cit linker.

| Dipeptide Linker | Key Property | Implication for ADC | Example Application |

| Val-Ala | Lower Hydrophobicity | Reduced aggregation, enabling higher DARs; potentially improved manufacturing and safety profiles. | Loncastuximab tesirine (payload: SG3199) |

| Val-Cit | Higher Hydrophobicity | Prone to aggregation with hydrophobic payloads or at high DARs; extensive clinical validation. | Brentuximab vedotin (payload: MMAE) |

Conclusion

The Val-Ala dipeptide plays a specialized and crucial role in modern peptide synthesis, primarily as a protease-cleavable linker for targeted drug delivery in ADCs. Its favorable physicochemical properties, particularly its lower hydrophobicity compared to Val-Cit, make it an attractive choice for developing next-generation ADCs with high drug loads and improved stability. A thorough understanding of its cleavage mechanism and the standard protocols for its incorporation via SPPS is essential for researchers and drug development professionals working to engineer more effective and safer biotherapeutics.

References

A Technical Guide to Fmoc-Val-Ala-OH for Peptide Chemistry Novices

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive introduction to Fmoc-Val-Ala-OH, a dipeptide building block crucial in modern peptide chemistry. This document provides core knowledge, detailed experimental protocols, and data presentation for researchers, scientists, and drug development professionals venturing into peptide synthesis.

Core Concepts of this compound

This compound is a dipeptide composed of L-valine and L-alanine, with the N-terminus of valine protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This protecting group is fundamental to the widely used Fmoc solid-phase peptide synthesis (SPPS) strategy. The Fmoc group is stable under various reaction conditions but can be readily removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain.[2][3]

The primary applications of this compound include:

-

Solid-Phase Peptide Synthesis (SPPS): It serves as a building block for the incorporation of the Val-Ala sequence into a peptide.[1]

-

Antibody-Drug Conjugates (ADCs): It can be utilized as a cleavable linker, connecting a cytotoxic drug to an antibody for targeted cancer therapy.[1]

Physicochemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₂₃H₂₆N₂O₅ |

| Molecular Weight | 410.46 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 217–219°C |

| Purity (typical) | ≥95% |

| Solubility | Slightly soluble in DMF and DMSO |

| Storage Conditions | 2–8°C |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound in solid-phase peptide synthesis.

Resin Preparation and Swelling

The choice of resin is critical as it determines the C-terminal functionality of the final peptide. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resin is commonly used. For a C-terminal amide, Rink amide resin is the standard choice.

Protocol:

-

Weigh the desired amount of resin (typically with a substitution of 0.5-1.0 mmol/g) into a reaction vessel.

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.

-

After swelling, drain the solvent from the reaction vessel.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide, exposing a free amine for the subsequent coupling reaction.

Protocol:

-

To the swollen and drained resin, add a 20% solution of piperidine in DMF.

-

Agitate the mixture for 3 minutes at room temperature.

-

Drain the piperidine solution.

-

Add a fresh 20% piperidine in DMF solution to the resin.

-

Agitate for an additional 10-15 minutes at room temperature.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved Fmoc-adduct.

Coupling of this compound

This protocol details the addition of the this compound dipeptide to the deprotected N-terminus of the growing peptide chain on the solid support. The use of a coupling agent is necessary to activate the carboxylic acid of this compound for amide bond formation.

Protocol using HATU/DIPEA:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-5 minutes at room temperature.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.

-

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Alternative Coupling Reagents: Other common coupling reagents such as HBTU/DIPEA or a carbodiimide like DIC in the presence of an additive like HOBt can also be used. The reaction times and equivalents may need to be optimized depending on the specific reagents and the peptide sequence.

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing any side-chain protecting groups.

Protocol:

-

After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

-

Prepare a cleavage cocktail. A common cocktail for standard peptides is Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). The composition of the cocktail should be chosen based on the amino acids present in the peptide sequence.

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key processes in utilizing this compound in peptide synthesis.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Caption: Logical relationship of this compound to its applications.

References

The Role of Fmoc-Val-Ala-OH in Biochemical Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Val-Ala-OH is a dipeptide building block, composed of L-valine and L-alanine, with its N-terminus protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. While not typically assayed for direct biological activity, it is a critical reagent in solid-phase peptide synthesis (SPPS) and, most notably, in the construction of advanced biotherapeutics like Antibody-Drug Conjugates (ADCs).[1][2] In this context, the Val-Ala dipeptide sequence forms the core of a proteolytically cleavable linker, designed to release a cytotoxic payload in a targeted manner.[3] This guide explores the application of this compound in the synthesis of these linkers and details the subsequent biochemical and cell-based assays used to characterize their function and efficacy.

Core Application: A Cleavable Linker in Antibody-Drug Conjugates

The primary application of this compound in biochemical research is as a precursor for the Val-Ala-PABC (para-aminobenzyl carbamate) linker used in ADCs.[4][5] The Fmoc group is removed during synthesis to allow coupling to other components of the linker and payload. The resulting Val-Ala dipeptide is specifically designed to be recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment. This enzymatic cleavage is the pivotal step in the mechanism of action for many ADCs, ensuring that the potent cytotoxic drug is released only after the ADC has been internalized by the target cancer cell, thereby minimizing systemic toxicity.

Mechanism of Action

The mechanism involves the ADC binding to a target antigen on the cancer cell surface, followed by internalization into the lysosome. Inside the lysosome, Cathepsin B cleaves the peptide bond between valine and alanine. This initiates a self-immolative cascade via the PABC spacer, leading to the release of the active drug.

Quantitative Data on Val-Ala Linker Performance

The performance of an ADC containing a Val-Ala linker is evaluated through various assays that quantify its stability, cleavage rate, and cytotoxic potency. The following table summarizes representative data from studies comparing Val-Ala linkers to the more common Val-Cit linker.

| Parameter | Val-Ala Linker | Val-Cit Linker | Assay Type | Comments |

| Cathepsin B Cleavage Rate | ~50% of Val-Cit rate | Baseline | In vitro enzyme assay | Val-Ala is cleaved efficiently, though at a slower rate than Val-Cit in isolated enzyme assays. |

| In Vitro Cytotoxicity (IC50) | 92 pmol/L | 14.3 pmol/L | Cell-based cytotoxicity | Potent cytotoxicity observed in HER2+ cell lines, though may be slightly less potent than Val-Cit counterparts. |

| Hydrophobicity | Lower | Higher | Physicochemical analysis | Lower hydrophobicity can reduce ADC aggregation, allowing for higher drug-to-antibody ratios (DAR). |

| Plasma Stability (Mouse) | Susceptible to cleavage | Susceptible to cleavage | In vitro plasma assay | Both linkers can be prematurely cleaved by mouse-specific carboxylesterases, a key consideration for preclinical models. |

Experimental Protocols

The characterization of ADCs utilizing a Val-Ala linker involves two key types of assays: enzymatic cleavage assays to confirm the linker's intended vulnerability and cell-based cytotoxicity assays to measure therapeutic efficacy.

Cathepsin B-Mediated Linker Cleavage Assay

This assay directly measures the rate at which the Val-Ala linker is cleaved by its target enzyme, Cathepsin B.

Objective: To quantify the rate of payload release from an ADC upon incubation with recombinant human Cathepsin B.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5).

-

Activate recombinant human Cathepsin B according to the manufacturer's protocol.

-

Prepare the ADC of interest at a known concentration (e.g., 10 µM) in the assay buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the ADC solution with the assay buffer. Equilibrate the mixture to 37°C.

-

-

Initiation of Reaction:

-

Add activated Cathepsin B (e.g., to a final concentration of 1 µM) to initiate the cleavage reaction.

-

-

Time-Course Analysis:

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction.

-

Immediately quench the reaction in each aliquot by adding a quenching solution (e.g., acetonitrile with an internal standard or a strong acid).

-

-

Quantification:

-

Analyze the quenched samples using LC-MS (Liquid Chromatography-Mass Spectrometry) to separate and quantify the amount of released payload versus the intact ADC.

-

-

Data Analysis:

-

Plot the concentration of the released payload against time to determine the cleavage rate.

-

In Vitro Cytotoxicity Assay (MTT-Based)

This cell-based assay determines the potency of the ADC by measuring its ability to kill a target cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in an antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3 cells).

Methodology:

-

Cell Culture:

-

Culture HER2-positive SK-BR-3 cells in appropriate media until they reach the logarithmic growth phase.

-

-

Cell Seeding:

-

Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well).

-

Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, the free cytotoxic payload (positive control), and a relevant antibody without the payload (negative control) in cell culture medium.

-

Remove the old medium from the cells and add the prepared ADC/control dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plates for a period sufficient for the ADC to exert its effect (typically 72-96 hours).

-

-

Viability Measurement (MTT Assay):

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (e.g., 10 µL of a 5 mg/mL solution) and incubate for 1-4 hours at 37°C.

-

Add a solubilizing agent (e.g., 100 µL of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate overnight at 37°C.

-

-

Data Acquisition:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to untreated control cells.

-

Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a fundamental reagent whose primary utility in biochemical assays is realized through its incorporation into protease-cleavable linkers for antibody-drug conjugates. The Val-Ala sequence provides a specific substrate for lysosomal enzymes like Cathepsin B, enabling targeted drug release within cancer cells. The characterization of these advanced therapeutics relies on a suite of biochemical and cell-based assays, including enzyme cleavage kinetics and cytotoxicity measurements, which are essential for evaluating their stability, potency, and therapeutic potential in drug development. The lower hydrophobicity of the Val-Ala linker compared to alternatives like Val-Cit presents a significant advantage in ADC manufacturing, potentially allowing for higher, more effective drug loading without compromising stability.

References

Fmoc-Val-Ala-OH: A Technical Guide to its Application as a Building Block for Novel Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-L-valyl-L-alanine, commonly known as Fmoc-Val-Ala-OH, is a pivotal dipeptide building block in modern peptide chemistry. Its unique structural and chemical properties make it a versatile component in the synthesis of complex peptides and bioconjugates, most notably in the rapidly advancing field of Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of the physicochemical properties, synthesis applications, and experimental protocols associated with this compound, serving as a comprehensive resource for researchers in peptide synthesis and drug development.

Physicochemical Properties

This compound is a white to off-white solid, characterized by the presence of the bulky, base-labile Fmoc protecting group on the N-terminus of the valine residue. This dipeptide exhibits limited solubility in aqueous solutions but is soluble in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₆N₂O₅ | [1] |

| Molecular Weight | 410.46 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 217–219 °C | [1] |

| Solubility | Slightly soluble in DMF and DMSO | |

| Storage Conditions | 2–8 °C |

Applications in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the stepwise assembly of peptides. The Fmoc group provides a robust and orthogonal protecting strategy, remaining stable under the acidic conditions used for side-chain deprotection while being readily cleaved by a mild base, typically piperidine. This allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound into a peptide sequence follows the standard SPPS cycle. This iterative process involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

While specific coupling efficiencies and overall yields in SPPS are highly dependent on the peptide sequence, resin, and coupling reagents used, the Fmoc strategy is known for achieving high coupling efficiencies, often exceeding 99%.

Application in Antibody-Drug Conjugates (ADCs)

A significant and rapidly growing application of this compound is its use as a cleavable linker in the construction of ADCs. ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker component is critical for the stability of the ADC in circulation and the efficient release of the drug upon internalization into the target cell.

The Val-Ala dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This enzymatic cleavage ensures that the cytotoxic payload is released predominantly within the target cancer cells, minimizing off-target toxicity.

Mechanism of ADC Action with a Val-Ala Linker

The following diagram illustrates the mechanism of action for an ADC employing a Val-Ala cleavable linker.

Figure 2: ADC internalization and drug release via a Val-Ala linker.

Enzymatic Cleavage Kinetics

The efficiency of drug release is dependent on the kinetics of the enzymatic cleavage of the linker. The Val-Ala sequence has been shown to be an effective substrate for Cathepsin B.

| Peptide Linker | Km (µM) | kcat (s⁻¹) |

| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |

| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |

| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |

| Data adapted from a study on Cathepsin B cleavage of peptide linkers. |

Experimental Protocols

The following are generalized protocols for the key experimental procedures involving this compound. Researchers should optimize these protocols based on their specific peptide sequence and available instrumentation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Method

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and the Fmoc-piperidine adduct.

-

Amino Acid Coupling (for the first amino acid):

-

In a separate vial, dissolve 3-5 equivalents of the first Fmoc-amino acid and a slightly lower molar equivalent of a coupling reagent (e.g., HBTU) in DMF.

-

Add 6-10 equivalents of a base (e.g., N,N-Diisopropylethylamine - DIPEA) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

-

Coupling of this compound:

-

Following the deprotection of the previously coupled amino acid, activate this compound using the same procedure as in step 4.

-

Add the activated dipeptide solution to the resin and allow it to couple for 2-4 hours. A double coupling (repeating the coupling step with a fresh solution of activated dipeptide) may be employed to ensure complete reaction, especially for difficult sequences.

-

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines on the resin, indicating a complete coupling reaction.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DMF, followed by dichloromethane (DCM).

-

Dry the resin under vacuum.

-

Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Protocol 2: Purification and Analysis of the Synthesized Peptide

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect fractions containing the desired peptide.

-

-

Analysis:

-

Confirm the purity of the collected fractions by analytical RP-HPLC.

-

Verify the identity of the peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF) to confirm the correct molecular weight.

-

Conclusion

This compound is a highly valuable and versatile dipeptide building block with significant applications in both fundamental peptide research and the development of targeted therapeutics. Its well-defined physicochemical properties and predictable reactivity in SPPS make it an essential tool for peptide chemists. The specific enzymatic cleavability of the Val-Ala sequence by lysosomal proteases has cemented its role as a critical component in the design of innovative antibody-drug conjugates. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of novel peptide-based diagnostics and therapeutics.

References

An In-depth Technical Guide to Fmoc-Val-Ala-OH in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Val-Ala-OH is a protected dipeptide composed of L-valine and L-alanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the N-terminus. This molecule is a critical building block in modern drug discovery and development, primarily utilized in two key areas: solid-phase peptide synthesis (SPPS) and as a cleavable linker in Antibody-Drug Conjugates (ADCs). Its specific sequence, Val-Ala, is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. This property makes it an ideal component for constructing ADCs that can selectively release a potent cytotoxic payload within the target cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of next-generation targeted therapeutics.

Chemical and Physical Properties

This compound is a white to off-white solid with the molecular formula C₂₃H₂₆N₂O₅ and a molecular weight of 410.46 g/mol .[1][2] It is sparingly soluble in common organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][2] The Fmoc protecting group is labile to basic conditions, typically a solution of piperidine in DMF, which allows for the stepwise elongation of peptide chains in SPPS. The carboxylic acid moiety can be activated for coupling with a free amine group of another amino acid or a linker.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₆N₂O₅ | [1] |

| Molecular Weight | 410.46 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 217–219°C | |

| Solubility | Slightly soluble in DMF and DMSO | |

| Storage Conditions | 2–8°C |

Quality and Purity Specifications

| Parameter | Specification | Reference |

| Purity (HPLC) | ≥95% | |

| Enantiomeric Purity | ≥99.8% |

Comparative Data of Val-Ala vs. Val-Cit Linkers in ADCs

The Val-Ala linker offers distinct advantages over the more traditional Val-Cit linker, particularly concerning the physicochemical properties of the resulting ADC.

| Parameter | Val-Ala Linker | Val-Cit Linker | Key Findings and References |

| Hydrophobicity | Less hydrophobic | More hydrophobic | The lower hydrophobicity of the Val-Ala linker can lead to reduced aggregation of ADCs, especially at higher drug-to-antibody ratios (DARs). |

| ADC Aggregation | Lower tendency for aggregation | Higher tendency for aggregation | Val-Ala linkers allow for the production of ADCs with DARs up to 7.4 with limited aggregation (<10%), whereas Val-Cit linkers can lead to precipitation and aggregation at high DARs. |

| Plasma Stability (Human) | Stable | Stable | Both linkers exhibit good stability in human plasma, which is crucial for their clinical application. |

| Plasma Stability (Mouse) | More stable | Unstable | Val-Cit linkers are susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), leading to premature drug release in preclinical mouse models. Val-Ala linkers show greater stability. |

| Cathepsin B Cleavage Rate | Slower cleavage rate | Faster cleavage rate | In isolated enzyme assays, the Val-Ala linker is cleaved at approximately half the rate of the Val-Cit linker. |

| In Vivo Efficacy | Effective, with potential for improved therapeutic index | Effective, but can be limited by instability in mouse models | The improved stability and ability to achieve higher DARs with Val-Ala linkers can lead to enhanced in vivo efficacy. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes the manual coupling of this compound onto a resin-bound peptide chain.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

-

This compound

-

Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the deprotection step once more for 5-10 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HCTU (2.9 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a qualitative ninhydrin test. A negative result (yellow beads) indicates complete coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

-

-

Chain Elongation: Repeat steps 2-4 for the subsequent amino acid couplings until the desired peptide sequence is assembled.

Cleavage of the Peptide from the Resin

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

-

Peptide-bound resin (dried)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

-

Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

-

Cold diethyl ether

-

Centrifuge tubes

-

Nitrogen gas stream

Protocol:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage:

-

Place the dried resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir the suspension at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether. A white precipitate should form.

-

-

Peptide Isolation:

-

Centrifuge the suspension to pellet the peptide.

-

Decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the peptide pellet under a stream of nitrogen gas.

-

HPLC Purification of the Cleaved Peptide

This protocol outlines a general method for the purification of the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Instrumentation:

-

Crude peptide

-

HPLC system with a preparative C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

UV detector (monitoring at 214 nm and 280 nm)

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Filter the sample through a 0.22 µm filter before injection.

-

Chromatographic Separation:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the prepared sample onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate appropriate for the column size.

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak of the desired peptide.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a shallower gradient.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Mass Spectrometry Analysis of the Purified Peptide

This protocol describes the analysis of the purified peptide by mass spectrometry to confirm its identity.

Materials and Instrumentation:

-

Purified peptide

-

Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)

-

Solvent for sample preparation (e.g., 50% acetonitrile/water with 0.1% formic acid)

Protocol:

-